molecular formula C16H28O B154277 3-(2-Bornyl)cyclohexan-1-ol CAS No. 1939-46-4

3-(2-Bornyl)cyclohexan-1-ol

Cat. No. B154277
CAS RN: 1939-46-4
M. Wt: 236.39 g/mol
InChI Key: IGEVVMFDMLDFFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Bornyl)cyclohexan-1-ol is a natural compound that belongs to the family of terpenoid alcohols. It is commonly found in various plant species such as conifers, eucalyptus, and lavender. This compound has been studied for its potential therapeutic properties due to its unique chemical structure and biological activity.

Mechanism Of Action

The mechanism of action of 3-(2-Bornyl)cyclohexan-1-ol is not fully understood. However, it is believed to exert its therapeutic effects through the modulation of various signaling pathways in the body. It has been found to inhibit the production of pro-inflammatory cytokines and enzymes, which are involved in the inflammatory response. The compound has also been found to scavenge free radicals, which are involved in oxidative stress and cell damage.
Biochemical and Physiological Effects:
3-(2-Bornyl)cyclohexan-1-ol has been found to have various biochemical and physiological effects. It has been found to decrease the levels of pro-inflammatory cytokines and enzymes in the body, which are involved in the inflammatory response. The compound has also been found to scavenge free radicals, which are involved in oxidative stress and cell damage. Additionally, 3-(2-Bornyl)cyclohexan-1-ol has been found to have analgesic effects, making it a potential candidate for pain management.

Advantages And Limitations For Lab Experiments

One advantage of using 3-(2-Bornyl)cyclohexan-1-ol in lab experiments is its natural origin, which makes it a safer alternative to synthetic compounds. Additionally, the compound has been found to have a wide range of therapeutic properties, making it a potential candidate for various applications. However, one limitation of using 3-(2-Bornyl)cyclohexan-1-ol in lab experiments is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of 3-(2-Bornyl)cyclohexan-1-ol. One potential direction is the investigation of its potential use in the treatment of various inflammatory diseases such as arthritis and asthma. Additionally, the compound has been found to have antimicrobial and antifungal properties, making it a potential candidate for use in the development of new antibiotics and antifungal agents. Further research is also needed to fully understand the mechanism of action of 3-(2-Bornyl)cyclohexan-1-ol and its potential therapeutic applications.

Synthesis Methods

The synthesis of 3-(2-Bornyl)cyclohexan-1-ol involves the isolation of the compound from natural sources or the chemical synthesis of the compound. The natural sources of this compound are conifers, eucalyptus, and lavender. The chemical synthesis of 3-(2-Bornyl)cyclohexan-1-ol involves the reaction of camphene with ethyl vinyl ether in the presence of a Lewis acid catalyst, followed by the reduction of the intermediate product with sodium borohydride.

Scientific Research Applications

3-(2-Bornyl)cyclohexan-1-ol has been studied for its potential therapeutic properties in various scientific research studies. It has been found to have anti-inflammatory, analgesic, and antioxidant properties. The compound has also been found to have antimicrobial and antifungal properties, making it a potential candidate for use in the pharmaceutical industry.

properties

CAS RN

1939-46-4

Product Name

3-(2-Bornyl)cyclohexan-1-ol

Molecular Formula

C16H28O

Molecular Weight

236.39 g/mol

IUPAC Name

3-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)cyclohexan-1-ol

InChI

InChI=1S/C16H28O/c1-15(2)12-7-8-16(15,3)14(10-12)11-5-4-6-13(17)9-11/h11-14,17H,4-10H2,1-3H3

InChI Key

IGEVVMFDMLDFFU-UHFFFAOYSA-N

SMILES

CC1(C2CCC1(C(C2)C3CCCC(C3)O)C)C

Canonical SMILES

CC1(C2CCC1(C(C2)C3CCCC(C3)O)C)C

Other CAS RN

1939-46-4

synonyms

3-(2-bornyl)cyclohexan-1-ol

Origin of Product

United States

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